Aceclidine (CAS 827-61-2) overcomes the ciliary spasm liability of conventional miotics. As a pupil-selective muscarinic agonist, it binds both high- and low-affinity mAChR states for sustained miosis with minimal accommodative effect.
Ideal as an API for next-generation presbyopia drops or as a pharmacological standard.
Aceclidine (1-azabicyclo[2.2.2]octan-3-yl acetate) is a synthetic, direct-acting muscarinic acetylcholine receptor (mAChR) agonist belonging to the quinuclidine structural class. Unlike traditional choline esters or alkaloids, aceclidine functions as a predominately pupil-selective miotic agent. In procurement and formulation contexts, it is highly valued for its ability to induce sustained contraction of the iris sphincter muscle while exerting minimal stimulatory effects on the ciliary muscle. This distinct pharmacological profile makes it a critical active pharmaceutical ingredient (API) and research standard for advanced ophthalmic formulations, particularly in the development of once-daily treatments for presbyopia and glaucoma where minimizing accommodative spasm is essential [1].
Substituting aceclidine with more common muscarinic agonists, such as pilocarpine or carbachol, fundamentally alters the physiological response in ophthalmic models and formulations. Pilocarpine and carbachol are nonselective cholinergic miotics that aggressively stimulate both the iris sphincter and the ciliary muscle, leading to severe accommodative spasm, myopic shift, lens thickening, and anterior lens displacement, which carry risks of vitreomacular traction [1]. Furthermore, receptor binding kinetics differ significantly; while pilocarpine binds to a single affinity state of the muscarinic receptor in iris tissue, aceclidine engages both high- and low-affinity states, resulting in higher contractile efficacy [2]. Consequently, utilizing pilocarpine as a cost-saving substitute in presbyopia research or precision miotic formulations will fail to replicate aceclidine's extended duration and pupil-selective safety profile.
In isolated iris muscle preparations, the contractile efficacy of muscarinic agonists is heavily dependent on their receptor binding profiles. Analysis of [3H]-Quinuclidinyl benzilate (QNB) binding demonstrates that aceclidine binds to both high- and low-affinity forms of the muscarinic receptor. In contrast, the standard comparator, pilocarpine, binds to only one affinity state[1]. The activation of the low-affinity state by aceclidine is primarily responsible for its potent stimulation of iris muscle contraction, yielding a more efficacious miotic response than pilocarpine under identical assay conditions [1].
| Evidence Dimension | Muscarinic receptor affinity state engagement |
| Target Compound Data | Aceclidine binds to both high- and low-affinity receptor states |
| Comparator Or Baseline | Pilocarpine binds to a single affinity state |
| Quantified Difference | Dual-state vs. single-state binding, correlating with superior contractile efficacy |
| Conditions | [3H]-QNB binding analysis in isolated rabbit iris muscle |
This dual-affinity binding profile justifies the procurement of aceclidine over pilocarpine for assays and formulations requiring maximum iris sphincter contractile efficacy without relying on non-selective over-dosing.
When procuring aceclidine for in vitro receptor signaling assays, enantiomeric purity is a critical variable for reproducible data. Aceclidine is often supplied as a racemate, but its enantiomers exhibit significant quantitative differences in receptor activation. When evaluated via stimulation of phosphoinositide hydrolysis in CHO cells transfected with M1, M3, and M5 muscarinic subtypes, S-(+)-aceclidine demonstrated a 2- to 4-fold greater potency than R-(-)-aceclidine[1]. Furthermore, the maximal response (efficacy) of the R-(-)-isomer was restricted to only 44% to 64% of the response generated by the S-(+)-isomer[1].
| Evidence Dimension | Potency and maximal response in phosphoinositide hydrolysis |
| Target Compound Data | S-(+)-aceclidine (100% relative maximal response) |
| Comparator Or Baseline | R-(-)-aceclidine (44-64% maximal response; 2-4x lower potency) |
| Quantified Difference | 2- to 4-fold potency advantage and ~50% greater efficacy for the S-(+)-enantiomer |
| Conditions | CHO cells transfected with M1, M3, and M5 muscarinic receptor subtypes |
Highlights the critical need for buyers to specify enantiomeric purity or racemic composition when sourcing aceclidine to ensure reproducibility in precise in vitro receptor signaling assays.
A primary driver for selecting aceclidine as an active pharmaceutical ingredient (API) in ophthalmic manufacturing is its extended pharmacodynamic profile, which simplifies formulation requirements for once-daily products. In clinical formulation trials, preservative-free aceclidine (1.75%) successfully maintained a targeted pupil size of 1.5 to 2.0 mm for up to 10 hours post-instillation [1]. This resulted in 71% of subjects achieving a 3-line or greater improvement in near-visual acuity at 1 hour, with statistical significance maintained through the 10-hour mark[1]. Standard pilocarpine formulations lack this prolonged pinhole effect, requiring formulators to either increase concentration—risking severe adverse effects—or mandate multiple daily doses.
| Evidence Dimension | Duration of target pupil constriction (1.5 - 2.0 mm) |
| Target Compound Data | Aceclidine maintains target miosis for up to 10 hours |
| Comparator Or Baseline | Standard short-acting miotics (e.g., pilocarpine) |
| Quantified Difference | 10-hour sustained efficacy with 71% initial responder rate for aceclidine |
| Conditions | Phase 2/3 clinical trial evaluation of 1.75% preservative-free aceclidine formulations |
Proves aceclidine's superiority as a foundational API for once-daily ophthalmic formulations, directly impacting commercial viability and product lifecycle decisions.
Due to its ability to maintain a 1.5 to 2.0 mm pupil diameter for up to 10 hours without inducing severe ciliary muscle contraction, aceclidine is the preferred API for next-generation presbyopia eye drops. Formulators should prioritize this compound over pilocarpine to minimize the risk of myopic shift, brow ache, and vitreomacular traction in commercial ophthalmic products[1].
Aceclidine's unique capacity to bind to both high- and low-affinity states of the muscarinic receptor makes it an essential pharmacological standard for isolated tissue assays. Researchers investigating receptor occupancy theory and low-affinity state activation should utilize aceclidine to benchmark contractile efficacy against single-affinity binders like pilocarpine [2].
Because the S-(+) and R-(-) enantiomers of aceclidine display up to a 4-fold difference in potency and significant variance in maximal response during phosphoinositide hydrolysis, the isolated enantiomers serve as highly precise tools for mapping muscarinic subtype signaling pathways in transfected cell models [3].